molecular formula C17H18ClN3O2S B2758556 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1251688-31-9

2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2758556
CAS No.: 1251688-31-9
M. Wt: 363.86
InChI Key: OCTVXLSLPDNNLU-UHFFFAOYSA-N
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Description

2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H18ClN3O2S and its molecular weight is 363.86. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic derivative belonging to the class of imidazolidinone compounds. Its unique structural features suggest potential biological activities, particularly in the pharmaceutical domain. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure and Characteristics

  • Molecular Formula : C18H19ClN2O2S
  • Molecular Weight : Approximately 364.88 g/mol
  • Physical Appearance : White to off-white powder
  • Solubility : Insoluble in water; soluble in organic solvents like DMSO and DMF
  • Melting Point : 214-216°C
PropertyValue
Molecular FormulaC18H19ClN2O2S
Molecular Weight364.88 g/mol
Melting Point214-216°C
SolubilityOrganic solvents (DMSO, DMF)
AppearanceWhite to off-white powder

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazolidinone structure is known for its ability to modulate biochemical pathways by binding to active or allosteric sites on proteins.

  • Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in inflammatory processes, potentially leading to reduced inflammation.
  • Receptor Modulation : The compound may also interact with various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Activity : A study demonstrated that imidazolidinone derivatives exhibit significant antimicrobial properties against various bacterial strains. The specific interactions between the compound and bacterial enzymes were analyzed using molecular docking studies, revealing favorable binding affinities that suggest potential as a lead compound for new antibacterial agents.
  • Anti-inflammatory Effects : Research has shown that compounds with similar structures can reduce pro-inflammatory cytokine production in vitro, indicating a potential therapeutic application for inflammatory diseases.
  • Cytotoxicity Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. Results indicated that it could induce apoptosis in specific cancer cells, suggesting its potential as an anticancer agent .

Table 2: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialSignificant activity against bacterial strains
Anti-inflammatoryReduction in cytokine production
CytotoxicityInduction of apoptosis in cancer cells

Future Directions

The ongoing research aims to further elucidate the biological mechanisms involved and optimize the chemical structure for enhanced efficacy and reduced side effects. Potential future studies include:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Conducting animal model studies to evaluate therapeutic efficacy and safety.
  • Clinical Trials : If preclinical results are promising, advancing towards clinical trials for specific therapeutic applications.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S/c18-13-3-1-4-14(11-13)21-9-8-20(17(21)23)12-16(22)19-7-6-15-5-2-10-24-15/h1-5,10-11H,6-9,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTVXLSLPDNNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCCC2=CC=CS2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.